Cas no 2228001-69-0 (rac-(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropylmethanamine)

rac-(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropylmethanamine structure
2228001-69-0 structure
Product name:rac-(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropylmethanamine
CAS No:2228001-69-0
MF:C10H21N
MW:155.28044295311
CID:5978382
PubChem ID:165881188

rac-(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropylmethanamine
    • EN300-1818506
    • rac-[(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropyl]methanamine
    • 2228001-69-0
    • Inchi: 1S/C10H21N/c1-5-7(2)9-8(6-11)10(9,3)4/h7-9H,5-6,11H2,1-4H3/t7?,8-,9-/m1/s1
    • InChI Key: QHKYBTLRPWZRFG-CFCGPWAMSA-N
    • SMILES: NC[C@@H]1[C@@H](C(C)CC)C1(C)C

Computed Properties

  • Exact Mass: 155.167399674g/mol
  • Monoisotopic Mass: 155.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

rac-(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1818506-5.0g
rac-[(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228001-69-0
5g
$3894.0 2023-05-26
Enamine
EN300-1818506-10.0g
rac-[(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228001-69-0
10g
$5774.0 2023-05-26
Enamine
EN300-1818506-0.25g
rac-[(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228001-69-0
0.25g
$1235.0 2023-09-19
Enamine
EN300-1818506-1.0g
rac-[(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228001-69-0
1g
$1343.0 2023-05-26
Enamine
EN300-1818506-10g
rac-[(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228001-69-0
10g
$5774.0 2023-09-19
Enamine
EN300-1818506-0.5g
rac-[(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228001-69-0
0.5g
$1289.0 2023-09-19
Enamine
EN300-1818506-1g
rac-[(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228001-69-0
1g
$1343.0 2023-09-19
Enamine
EN300-1818506-0.05g
rac-[(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228001-69-0
0.05g
$1129.0 2023-09-19
Enamine
EN300-1818506-0.1g
rac-[(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228001-69-0
0.1g
$1183.0 2023-09-19
Enamine
EN300-1818506-2.5g
rac-[(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228001-69-0
2.5g
$2631.0 2023-09-19

Additional information on rac-(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropylmethanamine

Professional Introduction to rac-(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2228001-69-0)

Rac-(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropylmethanamine, identified by its CAS number 2228001-69-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its complex stereogenic center and unique structural framework, has garnered attention for its potential applications in the development of novel therapeutic agents. The compound's structural motif, featuring a cyclopropyl ring substituted with a butyl group and a dimethylamino moiety, presents an intriguing chemical landscape that has been explored in recent research endeavors.

The stereochemistry of rac-(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropylmethanamine is a critical aspect of its chemical behavior and biological activity. The presence of two stereocenters in the molecule, specifically at the 1R and 3R positions, contributes to its chiral nature and influences its interactions with biological targets. This stereochemical complexity has been a focal point for synthetic chemists aiming to develop enantioselective synthetic routes and to elucidate the relationship between molecular structure and pharmacological activity.

In recent years, the synthesis and functionalization of cyclopropyl-containing compounds have seen considerable advancements due to their unique electronic and steric properties. The cyclopropyl ring itself is known for its rigidity and ability to engage in non-bonded interactions, making it a valuable scaffold in drug design. Rac-(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropylmethanamine exemplifies this trend by incorporating such a motif into an amine-based structure, which could potentially enhance binding affinity and selectivity in biological systems.

One of the most compelling aspects of this compound is its potential role as a building block in the synthesis of more complex molecules. The amine functional group provides a versatile handle for further derivatization, allowing chemists to explore various modifications that could tailor the pharmacological properties of the parent compound. For instance, introducing additional substituents or altering the connectivity around the stereocenters could lead to novel derivatives with enhanced efficacy or reduced toxicity.

Recent studies have begun to explore the pharmacological profile of rac-(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropylmethanamine and its analogs. Initial investigations suggest that this compound may exhibit interesting biological activities due to its structural features. The combination of a cyclopropyl ring and an amine moiety has been observed to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions could potentially make the compound useful in treating a range of diseases, from metabolic disorders to neurological conditions.

The synthesis of rac-(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropylmethanamine represents a significant challenge due to the complexity of its stereochemistry. However, advances in asymmetric synthesis techniques have made it increasingly feasible to construct such molecules with high enantiomeric purity. Methods such as chiral auxiliary-assisted reactions and transition metal-catalyzed asymmetric transformations have been employed to achieve the desired stereochemical outcome. These developments not only contribute to the accessibility of this compound but also open up new avenues for exploring its potential applications.

The role of computational chemistry in understanding the behavior of rac-(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropylmethanamine cannot be overstated. Molecular modeling techniques have provided valuable insights into how this compound interacts with biological targets at the molecular level. By simulating these interactions computationally, researchers can predict potential binding modes and optimize the structure for improved pharmacological activity. This approach has become an indispensable tool in modern drug discovery pipelines.

In conclusion, rac-(1R,3R)-3-(butan-2-yl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2228001-69-0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and stereochemical complexity make it an attractive candidate for further investigation into its biological activities and synthetic applications. As research continues to uncover new possibilities for this molecule, it is likely to play an important role in the development of next-generation therapeutic agents.

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